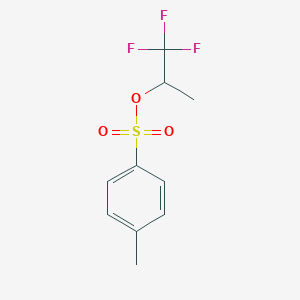
1,1,1-Trifluoropropan-2-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H11F3O3S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a propanol backbone, and a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis and various industrial applications due to its reactivity and stability .
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: It can be reduced to 1,1,1-trifluoropropan-2-ol using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate can be compared with similar compounds such as:
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate: This compound has a similar trifluoromethyl group but with a trifluoromethanesulfonate group instead of a 4-methylbenzenesulfonate group.
1,1,1-Trifluoro-2-propanol: This is a simpler compound with only the trifluoromethyl group and a hydroxyl group.
Eigenschaften
CAS-Nummer |
6189-13-5 |
|---|---|
Molekularformel |
C10H11F3O3S |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-7-3-5-9(6-4-7)17(14,15)16-8(2)10(11,12)13/h3-6,8H,1-2H3 |
InChI-Schlüssel |
DDSKJYCFYZVYTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















